1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Drug Development
Triazole derivatives, including those related to 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, have been the focus of extensive research due to their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral agents, and their activity against several neglected diseases. The triazole core is a significant component in drug design, contributing to the development of new chemical entities and pharmaceuticals. The preparation of triazole derivatives emphasizes the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Material Science and Corrosion Inhibition
In the realm of material science, 1,2,3-triazole derivatives, including those related to 1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. The 1,2,3-triazole ring's stability and ability to engage in various interactions make these compounds suitable for this application. Their efficiency as corrosion inhibitors has been evaluated through electrochemical impedance spectroscopy, demonstrating their potential in protecting metals against corrosion in different acidic media (Hrimla et al., 2021).
Synthetic Applications
The synthetic versatility of 1,2,3-triazole derivatives is notable, with various synthetic routes being explored for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The click chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a pivotal method for constructing these compounds. This methodology is celebrated for its simplicity, high selectivity, and ability to generate compounds with a broad spectrum of biological activities. The exploration of copper and non-copper catalysts, different solvents, and substrates has enriched the synthetic chemist's toolkit, offering pathways to new biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Safety and Hazards
The safety information for “1-Tert-butyl-1H-1,2,3-triazole-4-carbaldehyde” indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1-tert-butyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,3)10-4-6(5-11)8-9-10/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJZZHMXMIDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129027-65-2 |
Source
|
Record name | 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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